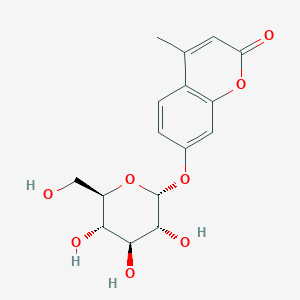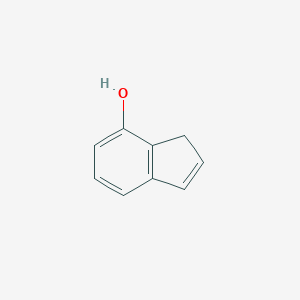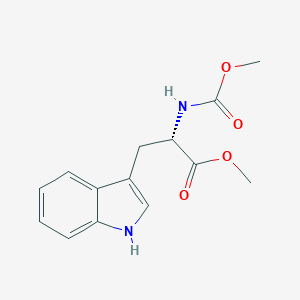
Artanin
描述
Artanin is a naturally occurring compound belonging to the group of flavonoids. It is a coumarin derivative known for its biological activities, particularly in relation to Alzheimer’s disease. This compound exhibits acetylcholinesterase inhibitory activity and inhibits amyloid beta aggregation, making it a compound of interest in neurodegenerative disease research .
准备方法
Artanin can be synthesized through various synthetic routes. One method involves the formation of leptodactylone and 5,7,8-trimethoxycoumarin from pyrogallol in a multi-step process. Another approach synthesizes coumarin derivatives from 2,4-dihydroxy-3,6-dimethoxybenzaldehyde
化学反应分析
Artanin undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学研究应用
Artanin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying coumarin derivatives and their reactions.
Biology: Investigated for its role in inhibiting acetylcholinesterase and amyloid beta aggregation, making it relevant in Alzheimer’s disease research.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its biological activities.
Industry: Limited industrial applications, primarily used in research settings.
作用机制
Artanin exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound inhibits the aggregation of amyloid beta, a protein associated with the development of Alzheimer’s disease .
相似化合物的比较
Artanin is compared with other coumarin derivatives such as phellopterin and toddalolactone. Phellopterin, which contains a furan ring, exhibits better activity than this compound due to its higher electron delocalization. Toddalolactone, another coumarin derivative, also shows significant biological activity . These comparisons highlight the unique structural features and biological activities of this compound.
Similar Compounds
- Phellopterin
- Toddalolactone
- Ulopterol
This compound’s unique combination of acetylcholinesterase inhibition and amyloid beta aggregation inhibition sets it apart from other similar compounds, making it a valuable compound in neurodegenerative disease research.
属性
IUPAC Name |
5,7-dimethoxy-8-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10(2)7-8-20-16-13(19-4)9-12(18-3)11-5-6-14(17)21-15(11)16/h5-7,9H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMOYSKROCRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




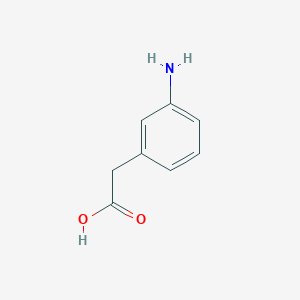
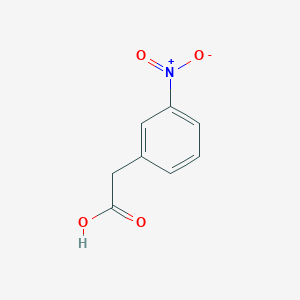

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)

